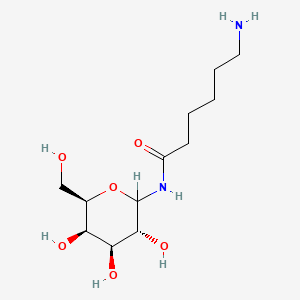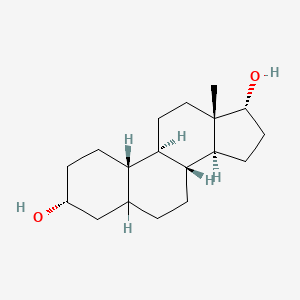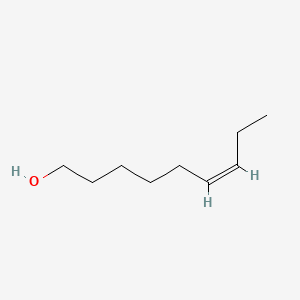
cis-6-Nonen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-6-Nonen-1-ol is an organic compound with the molecular formula C9H18O. It is an unsaturated alcohol, characterized by the presence of a double bond between the sixth and seventh carbon atoms in the nine-carbon chain. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving the molecule a specific geometric configuration.
Wissenschaftliche Forschungsanwendungen
cis-6-Nonen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its role in pheromone signaling in insects. It is a component of the pheromone blend used by certain species for communication.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and scented products.
Wirkmechanismus
Target of Action
cis-6-Nonen-1-ol, also known as (Z)-Non-6-en-1-ol, is a medium-chain primary fatty alcohol . It is primarily used as a flavoring agent , and it occurs naturally in melon fruits . .
Mode of Action
As a flavoring agent, it likely interacts with olfactory receptors to produce a melon-like aroma
Biochemical Pathways
It is synthesized via the hydrogenation of (Z)-6-Nonene . The compound’s role in biochemical pathways, particularly in relation to its flavoring properties, warrants further investigation.
Result of Action
This compound imparts a fresh, green, melon-like aroma . This sensory effect is the primary result of its action.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its aroma can be affected by the presence of other flavor compounds. Additionally, its stability may be influenced by factors such as light, temperature, and air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cis-6-Nonen-1-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of non-6-en-1-yne. This method typically involves the following steps:
Hydroboration: Non-6-en-1-yne is treated with diborane (B2H6) in tetrahydrofuran (THF) to form a trialkylborane intermediate.
Oxidation: The trialkylborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of non-6-en-1-al. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to selectively hydrogenate the aldehyde group to an alcohol while preserving the double bond configuration.
Analyse Chemischer Reaktionen
Types of Reactions
cis-6-Nonen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to non-6-en-1-al using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to non-6-en-1-amine using lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Non-6-en-1-al.
Reduction: Non-6-en-1-amine.
Substitution: Non-6-en-1-chloride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Non-6-en-1-ol: The “E” isomer of non-6-en-1-ol, where the higher priority substituents on each carbon of the double bond are on opposite sides.
Non-6-en-1-al: An aldehyde derivative of non-6-en-1-ol.
Non-6-en-1-amine: An amine derivative of non-6-en-1-ol.
Uniqueness
cis-6-Nonen-1-ol is unique due to its specific geometric configuration, which imparts distinct chemical and biological properties. Its “Z” configuration makes it a crucial component in certain pheromone blends, distinguishing it from its “E” isomer and other derivatives.
Eigenschaften
CAS-Nummer |
35854-86-5 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
non-6-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h3-4,10H,2,5-9H2,1H3 |
InChI-Schlüssel |
XJHRZBIBSSVCEL-UHFFFAOYSA-N |
SMILES |
CCC=CCCCCCO |
Isomerische SMILES |
CC/C=C\CCCCCO |
Kanonische SMILES |
CCC=CCCCCCO |
Dichte |
0.844-0.851 |
Key on ui other cas no. |
35854-86-5 |
Physikalische Beschreibung |
white to slightly yellow liquid with a powerful, melon-like odour |
Löslichkeit |
insoluble in water, soluble in fixed oils |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main aroma characteristics of cis-6-Nonen-1-ol and in which fruits is it commonly found?
A: this compound, also known as (Z)-Non-6-en-1-ol, is a volatile organic compound that significantly contributes to the aroma profile of various fruits, particularly watermelon. It imparts characteristic green, melon-like, and cucumber-like notes to the fruit's overall flavor profile. [, ]
Q2: How does grafting affect the concentration of this compound in watermelon fruits?
A: Research suggests that grafting watermelon plants onto specific rootstocks can influence the concentration of volatile compounds, including this compound, in the mature fruits. While the exact mechanism remains unclear, variations in nutrient uptake, water relations, and stress responses induced by grafting are believed to play a role in altering the biosynthesis of aroma compounds. [, ]
Q3: Apart from its aroma contribution, does this compound exhibit any other biological activities?
A: Interestingly, this compound has demonstrated potential as an antibiotic adjuvant, particularly against Staphylococcus aureus. Studies have shown that it can enhance the activity of certain antibiotics against both planktonic and biofilm forms of the bacteria. Although the exact mechanism of action needs further investigation, it appears that this compound might interfere with bacterial cell membranes or metabolic processes, ultimately contributing to increased susceptibility to antibiotics. []
Q4: Has any research explored the structure-activity relationship of this compound and its antimicrobial properties?
A: Preliminary studies suggest that the antimicrobial activity of this compound might be influenced by its structural features, specifically the presence of hydroxyl and methyl functional groups. Compounds with similar backbones but variations in these functional groups exhibited different levels of efficacy against Staphylococcus aureus. These findings highlight the importance of further investigating the structure-activity relationship to potentially design more potent and targeted antimicrobial agents based on this compound's chemical scaffold. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




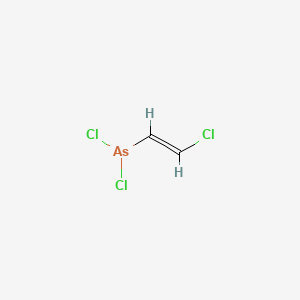
![methyl (12E)-12-ethylidene-4-hydroxy-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B1232147.png)
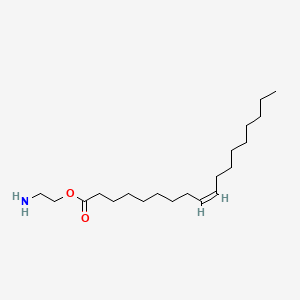


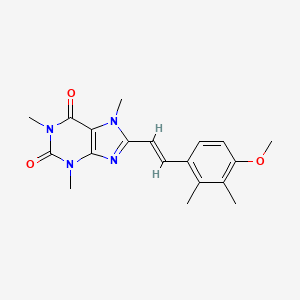
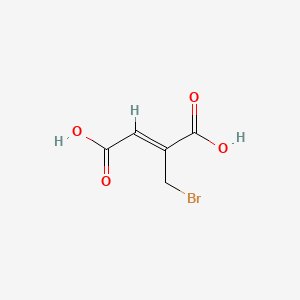
![Cobalt(3+);3-[(5Z,10Z,15Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid](/img/structure/B1232157.png)
